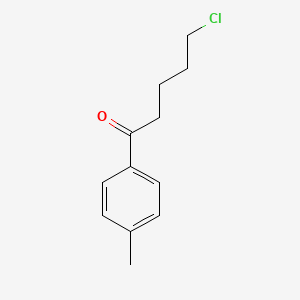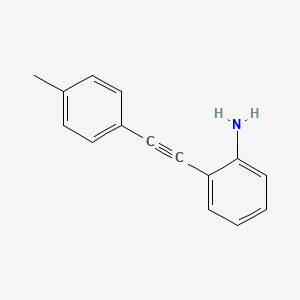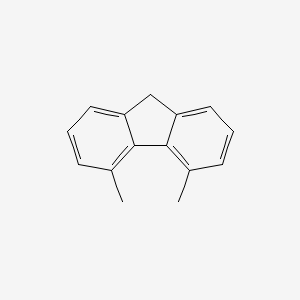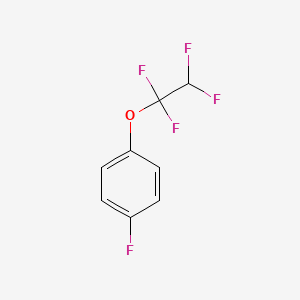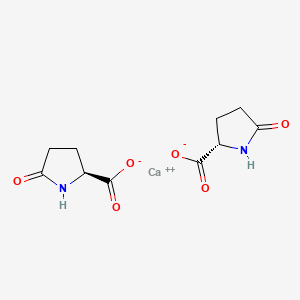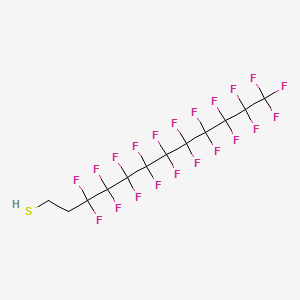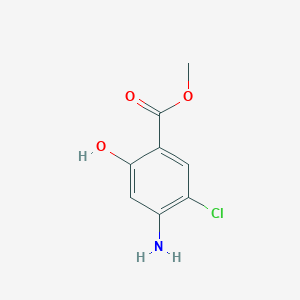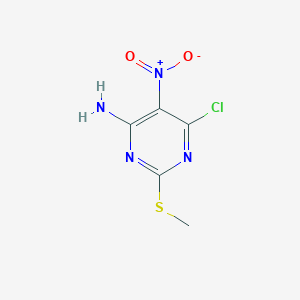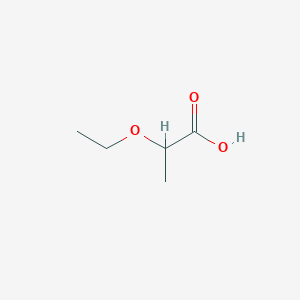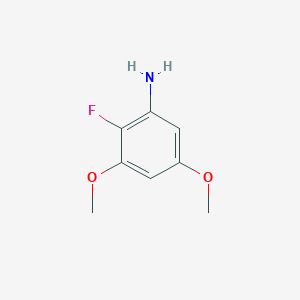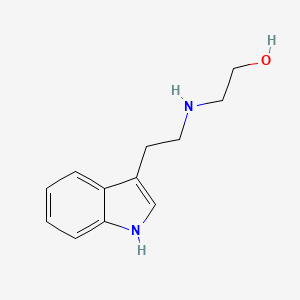
2-((2-(1H-吲哚-3-基)乙基)氨基)乙醇
概述
描述
2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol is a compound that features an indole ring, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in various natural compounds, including tryptophan and indole-3-acetic acid .
科学研究应用
2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in cell signaling and as a potential neuromodulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
The compound 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol, also known as 2-[2-(1H-indol-3-yl)ethylamino]ethanol, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific derivative and its targets . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
The compound 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol is a metabolite formed in the liver after disulfiram treatment that induces sleep in humans . It is also a secondary product of alcoholic fermentation . .
生化分析
Biochemical Properties
The indole scaffold in 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol has been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
Cellular Effects
Indole derivatives are known to have broad-spectrum biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , which could lead to changes in gene expression and enzyme activation or inhibition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol, a common synthetic route involves the reaction of indole-3-acetaldehyde with ethanolamine under reflux conditions .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity .
化学反应分析
Types of Reactions
2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
相似化合物的比较
Similar Compounds
2-(1H-Indol-3-yl)ethanamine: An alkaloid found in plants and fungi, similar in structure but lacks the ethanolamine group.
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: Another indole derivative with different substituents, showing varied biological activities.
Uniqueness
2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol is unique due to its specific structure, which combines an indole ring with an ethanolamine group, providing distinct chemical and biological properties .
属性
IUPAC Name |
2-[2-(1H-indol-3-yl)ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-8-7-13-6-5-10-9-14-12-4-2-1-3-11(10)12/h1-4,9,13-15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOGCVUPZSAKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493801 | |
| Record name | 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37465-61-5 | |
| Record name | 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
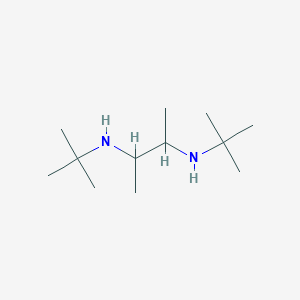
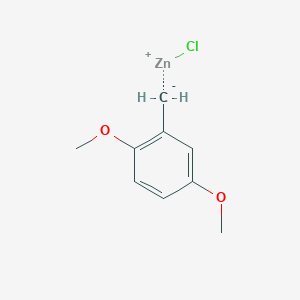
![(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol](/img/new.no-structure.jpg)
